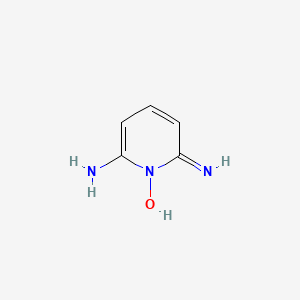

1-Hydroxy-6-iminopyridin-2-amine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly prominent, forming the core of many biologically active molecules.

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous areas of science. rsc.org Its derivatives are ubiquitous in nature, found in vitamins like niacin and pyridoxine, and in many synthetic drugs and agrochemicals. nih.govrsc.org The pyridine scaffold is prized for its unique electronic properties, solubility, and its ability to be readily functionalized, making it a "privileged scaffold" in medicinal chemistry. rsc.orgwikipedia.org The nitrogen atom imparts a basic character and influences the ring's reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.org

Iminopyridine motifs, which feature a nitrogen double-bonded to a carbon atom attached to the pyridine ring, are highly significant as ligands in coordination chemistry. acs.org They form stable complexes with a wide range of metals, including iron, platinum, and lanthanides, and are instrumental in the development of catalysts for various organic transformations, such as polymerization and cycloaddition reactions. acs.orgcdnsciencepub.comnih.govnih.gov

The hydroxypyridine motif in this specific compound exists as a 1-hydroxy group on the pyridine nitrogen, which is more accurately described as a pyridine N-oxide. This functional group is in tautomeric equilibrium with its corresponding pyridone form. nih.gov Specifically, 2-aminopyridine (B139424) N-oxide can exist in the hydroxy-imine tautomeric form, 1-hydroxypyridin-2-imine. rsc.orgnih.gov Pyridine N-oxides are important intermediates in the synthesis of substituted pyridines, as the N-oxide group activates the ring for both nucleophilic and electrophilic substitution. acs.org Furthermore, the 1-hydroxy-2-pyridinone (1,2-HOPO) variant is a powerful chelating agent, particularly for hard metal ions like Fe(III). nih.gov

Unique Structural Features and Research Implications

The structure of 1-Hydroxy-6-iminopyridin-2-amine is characterized by the convergence of three distinct functional groups on a single pyridine ring. This unique arrangement has profound implications for its chemical behavior.

The molecule combines:

A 1-hydroxy group (as a pyridine N-oxide tautomer), which can act as a hydrogen bond donor and a coordinating site for metal ions. nih.gov

A 6-imino group , which introduces another site for coordination and potential reactivity, and is part of a tautomeric system with a corresponding amino group. researchgate.net

A 2-amino group , a key functional group in many biologically active molecules and a common nucleophile. rsc.org

The compound can be considered a derivative of 2,6-diaminopyridine (B39239) N-oxide, existing in a specific tautomeric form. The interplay between the electron-donating amino group and the electronic landscape of the pyridine N-oxide ring is a subject of significant chemical interest. researchgate.net

| Functional Group | General Role in Chemistry | Potential Contribution to the Molecule |

|---|---|---|

| Pyridine N-oxide (1-Hydroxy tautomer) | Activates ring, metal coordination, synthetic intermediate | Metal chelation, hydrogen bonding, directs reactivity |

| Iminopyridine | Ligand for catalysis, reactive intermediate | Multidentate chelation site, potential for cycloaddition |

| Aminopyridine | Pharmacophore, synthetic building block, basic center | Hydrogen bonding, site for further functionalization |

The trifunctional nature of this compound suggests it could be a highly versatile multidentate ligand. The combination of the N-oxide oxygen, the imino nitrogen, and the amino nitrogen provides multiple potential binding sites for a single metal center or for bridging multiple metal centers. This could lead to the formation of unique coordination polymers or polynuclear complexes with interesting magnetic or catalytic properties. acs.org

The molecule's reactivity is likely complex. The presence of nucleophilic (amino) and potentially electrophilic centers, combined with the activated pyridine N-oxide ring, opens pathways for various transformations. Tautomerism is a critical feature; the equilibrium between the amino-imino forms and the N-oxide-hydroxyimine forms will be highly dependent on the solvent and electronic environment. rsc.orgresearchgate.net

Overview of Academic Research Trajectories for Related Chemical Scaffolds

While direct studies on this compound are not prevalent in existing literature, the research on analogous structures provides a clear indication of its potential areas of application.

Catalysis: Research on iron(II)-iminopyridine complexes demonstrates their effectiveness as catalysts for reactions like the synthesis of oxazolidinones from CO2. rsc.orgacs.org The specific ligand structure in this compound could be explored for new catalytic systems.

Medicinal Chemistry: 2-aminopyridines are considered "unsung heroes" in drug discovery, forming the basis for numerous pharmaceuticals. rsc.org The 1,2-HOPO scaffold is being investigated for neuroprotective applications due to its iron-chelating properties. nih.gov The combination of these motifs in a single molecule could lead to dual-action therapeutic agents.

Materials Science: The ability of pyridine-based ligands to form stable, multimetallic complexes is being explored for the creation of new functional materials with specific electronic or photophysical properties. mdpi.com The multiple coordination sites on this compound make it a candidate for the self-assembly of such advanced materials.

| Research Area | Relevant Scaffold | Potential Application of this compound | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Iminopyridine-Metal Complexes | Development of novel catalysts for polymerization or green chemistry. | acs.orgrsc.org |

| Medicinal Chemistry | 2-Aminopyridines, 1,2-HOPO | Design of metal-chelating drugs or multi-target enzyme inhibitors. | rsc.orgnih.gov |

| Coordination Polymers | Multidentate N-Heterocycles | Synthesis of novel materials with unique magnetic or luminescent properties. | nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-iminopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-2-1-3-5(7)8(4)9/h1-3,6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNOUEPIOZNLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hydroxy 6 Iminopyridin 2 Amine and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound necessitates a carefully planned sequence of reactions to introduce the requisite hydroxyl, imino, and amine functionalities onto the pyridine (B92270) ring. This often begins with the formation of a suitably substituted pyridine precursor.

The construction of the pyridine ring is a fundamental aspect of organic synthesis, with numerous methods developed to access a wide array of substituted derivatives. acs.orgacs.org Classical methods, such as the Hantzsch pyridine synthesis, provide a foundational approach, while modern techniques offer greater efficiency and functional group tolerance.

Contemporary strategies often employ transition-metal-catalyzed reactions and ring-closing metathesis to build the pyridine scaffold. organic-chemistry.org For instance, olefin cross-metathesis can generate α,β-unsaturated 1,5-dicarbonyl compounds, which serve as versatile precursors for pyridines with diverse substitution patterns. organic-chemistry.org Another powerful approach involves the [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, allowing for the modular synthesis of various substituted pyridines under mild conditions. organic-chemistry.org

One-pot syntheses are particularly attractive for their efficiency. A notable example is the reaction involving 1,1-diethoxybutane (B1585066) derivatives with aromatic and heterocyclic nucleophiles, which yields fused pyridine derivatives like quinolines and pyrazolo[3,4-b]pyridin-3-ones without the need for expensive metal catalysts. acs.orgacs.org These methods highlight the diverse tactics available for creating the core pyridine structure necessary for further functionalization.

Once a suitable pyridine ring is synthesized, the next critical step is the introduction of the amine and imino functionalities. The direct amination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. galchimia.com

The Chichibabin reaction is a classic method for introducing an amino group at the 2-position, utilizing sodium amide as the nucleophile. wikipedia.orggoogle.com More contemporary and often milder methods have been developed. One such strategy involves the conversion of the pyridine to a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This intermediate is a versatile precursor for various nitrogen-containing groups. This method is highly regioselective for the 4-position in many cases, but its principles can be adapted for other positions depending on the starting heterocycle. nih.gov

Another effective approach for 2-amination involves the use of pyridine N-oxides. These can react with activated isocyanides in a one-pot, two-step process to yield 2-aminopyridines. nih.gov This method is particularly useful for pyridines bearing strongly electron-withdrawing groups. nih.gov The reaction proceeds through an N-formylaminopyridine intermediate which is then hydrolyzed under mild conditions. nih.gov

The imino group is typically formed via the condensation of a primary amine with a ketone or aldehyde. In the context of the target molecule, this would likely involve the reaction of a 6-carbonylpyridine precursor with an appropriate amine. The formation of imines is a key step in the synthesis of various biologically active molecules, including bis(imino)pyridine complexes used in catalysis. acs.org

| Amination Method | Reagents | Key Features | Reference |

| Chichibabin Reaction | Sodium amide (NaNH₂) | Direct amination at the 2-position. | wikipedia.org, google.com |

| Phosphonium Salt Method | Triphenylphosphine, Sodium azide | Forms a versatile iminophosphorane intermediate. | nih.gov |

| Pyridine N-oxide Method | Activated isocyanides | Good for pyridines with electron-withdrawing groups. | nih.gov |

| Multicomponent Reaction | Enaminones, malononitrile, primary amines | One-pot synthesis of 2-amino-3-cyanopyridines. | nih.gov |

The introduction of a hydroxyl group at the nitrogen atom of the pyridine ring to form an N-hydroxypyridine is a crucial step. Pyridine N-oxides are common intermediates in this process. researchgate.net

A direct method for creating the 1-hydroxy-2-pyridone structure involves the reaction of 2-pyrones with hydroxylammonium chloride. google.com For example, 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone can be synthesized from the corresponding 2-pyrone. google.com

Alternatively, pyridine N-oxides can be synthesized by oxidizing the parent pyridine with reagents like hydrogen peroxide. google.com These N-oxides can then be functionalized. For instance, 2-hydroxypyridine-N-oxide can be prepared from 2-chloropyridine (B119429) by oxidation to the N-oxide followed by alkaline hydrolysis in a one-pot reaction. google.com While direct C-H hydroxylation of the pyridine ring is challenging, methods for selective hydroxylation exist. A notable photochemical method allows for the C3-selective hydroxylation of pyridines via the valence isomerization of pyridine N-oxides. acs.orgnih.gov This process involves irradiation of the N-oxide to form a highly strained epoxide intermediate, which then rearranges. acs.orgnih.gov

Enzymatic methods also offer a highly specific route for hydroxylation. For example, the enzyme 4-hydroxypyridine (B47283) 3-hydroxylase, a mono-oxygenase, catalyzes the hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol. nih.gov

| Hydroxylation Approach | Starting Material | Reagents/Conditions | Product Type | Reference |

| Py-rone Conversion | 2-Pyrone derivative | Hydroxylammonium chloride | 1-Hydroxy-2-pyridone | google.com |

| N-Oxide Hydrolysis | 2-Chloropyridine | Hydrogen peroxide, Base | 2-Hydroxypyridine-N-oxide | google.com |

| Photochemical Isomerization | Pyridine N-oxide | UV light (254 nm), Acetic acid | C3-Hydroxy pyridine | acs.org, nih.gov |

| Enzymatic Hydroxylation | 4-Hydroxypyridine | 4-hydroxypyridine 3-hydroxylase, O₂, NADH | Pyridine-3,4-diol | nih.gov |

Condensation and Cyclization Reactions in Scaffold Construction

An alternative to stepwise functionalization is the construction of the fully substituted pyridine ring through condensation and cyclization reactions, where the required functional groups are incorporated from the start.

The formation of the imino bond is often a key step in cyclization cascades leading to pyridine derivatives. Imines are typically formed from the reaction of an amine with a carbonyl group and can act as reactive intermediates in subsequent ring-forming steps. For example, in the synthesis of fused pyridine derivatives, an imine can be formed from the reaction of aniline (B41778) with an aldehyde, which then participates in an intramolecular cyclization. acs.org

In other multicomponent reactions, an imine intermediate is formed in situ and undergoes further transformations. The Pictet-Spengler reaction, for instance, involves the cyclization of a β-arylethylamine with an aldehyde or ketone, proceeding through an imine intermediate. mdpi.com Similarly, the Povarov reaction, an aza-Diels-Alder reaction, utilizes imines to construct tetrahydroquinoline systems, which can be oxidized to quinolines. mdpi.com Electrochemical methods have also been developed for the synthesis of imidazo[1,5-a]pyridines, which proceed via the cyclization of an imine formed from pyridine-2-carboxaldehyde and an amine. rsc.org

The final ring-closure step is critical and must be compatible with all the functional groups present on the precursor molecules. Various cyclization strategies have been developed to achieve this.

6π-electrocyclization is a powerful tool for forming aromatic rings. researchgate.netnih.gov For example, a triene intermediate formed through ring-opening of a pyridine precursor can undergo 6π-electrocyclization to form a new benzene (B151609) ring. researchgate.net In other cases, condensation reactions can lead to an intermediate that undergoes electrocyclization to form pyridinone or cinnoline (B1195905) derivatives. nih.gov

Multicomponent reactions (MCRs) are highly efficient for building complex heterocyclic systems in a single step. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov The proposed mechanism involves a Knoevenagel condensation followed by the addition of the amine and subsequent intramolecular cyclization and aromatization. nih.gov

The compatibility of functional groups is paramount. For example, in the synthesis of imidazo[1,2-a]pyridines, the preservation of a sensitive aldehyde group during an oxidative cyclization reaction demonstrates the fine-tuning possible with modern catalytic systems. beilstein-journals.org The choice of catalysts, solvents, and reaction temperature can significantly influence the outcome and prevent undesired side reactions with sensitive functional groups like amines and hydroxyls. google.com

| Reaction Type | Key Transformation | Example Application | Reference |

| 6π-Electrocyclization | Formation of a six-membered ring from a conjugated triene. | Conversion of pyridines to anilines; synthesis of cinnolines. | researchgate.net, nih.gov |

| Aza-Diels-Alder (Povarov) | [4+2] cycloaddition of an imine and an alkene. | Synthesis of tetrahydroquinolines and quinolines. | mdpi.com |

| Multicomponent Reaction | Multiple reactants combine in a single pot. | Synthesis of 2-amino-3-cyanopyridines from enaminones. | nih.gov |

| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene. | Synthesis of 3-hydroxypyridines and 3-aminopyridines. | organic-chemistry.org |

Derivatization and Structural Modification

The structural framework of 1-hydroxy-6-iminopyridin-2-amine offers multiple sites for chemical modification, enabling the generation of a diverse library of derivatives. The primary locations for derivatization are the nitrogen centers—the exocyclic amine, the endocyclic imine, and the N-hydroxy group—as well as the hydroxyl and amine functionalities themselves.

Strategies for Alkylation and Acylation of Nitrogen Centers

The presence of multiple nucleophilic nitrogen atoms in this compound allows for various alkylation and acylation reactions. The selectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

Alkylation: Direct alkylation of the nitrogen centers can be achieved using alkyl halides or other alkylating agents. The relative nucleophilicity of the amino and imino groups will influence the site of initial alkylation. It is anticipated that the exocyclic amino group would be the most nucleophilic, followed by the endocyclic imino nitrogen. To achieve selective alkylation, protecting group strategies may be employed. For instance, the more reactive amino group could be temporarily protected to direct alkylation to the imino nitrogen.

Acylation: Acylation of the nitrogen centers can be accomplished using acyl chlorides or anhydrides. Similar to alkylation, the exocyclic amino group is expected to be the primary site of acylation. The N-hydroxy group can also undergo acylation to form the corresponding ester. The choice of solvent and base is crucial in controlling the extent and selectivity of the acylation reaction. For example, in the synthesis of a related compound, 6-acetamino-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine, acylation of both an amino and a hydroxy group is demonstrated. google.com

Table 1: Proposed Alkylation and Acylation Reactions for this compound

| Reaction Type | Reagent Example | Potential Product(s) | Notes |

| Alkylation | Methyl Iodide (CH₃I) | N²-methyl, N⁶-methyl, or N¹,N²-dimethyl derivatives | Selectivity can be an issue. |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N²-acetyl, O¹-acetyl, or diacetylated derivatives | Reaction conditions can be tuned for selectivity. |

Manipulation of Hydroxyl and Amine Groups

The hydroxyl and amine groups are key functional handles for further molecular elaboration.

Hydroxyl Group Manipulation: The N-hydroxy group can be converted into an ether or an ester. Etherification can be carried out under Williamson ether synthesis conditions, though care must be taken to avoid competing N-alkylation. As previously mentioned, acylation of the hydroxyl group is a facile transformation.

Amine Group Manipulation: The primary amino group can undergo a wide range of reactions. For instance, it can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones. Diazotization of the amino group with nitrous acid would yield a diazonium salt, which could then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

Table 2: Potential Manipulations of Hydroxyl and Amine Groups

| Functional Group | Reaction Type | Reagent Example | Potential Product |

| Hydroxyl | Etherification | Benzyl Bromide (BnBr), Base | O¹-benzyl ether |

| Amine | Reductive Amination | Benzaldehyde, NaBH₃CN | N²-benzylamine |

| Amine | Diazotization/Sandmeyer | NaNO₂, HCl then CuCN/KCN | 2-cyano-1-hydroxy-6-iminopyridine |

Stereoselective Synthesis of Chiral Analogs

The parent compound, this compound, is achiral. However, chiral analogs can be synthesized through several strategies.

One approach involves the introduction of a chiral center via acylation with a chiral acylating agent, resulting in diastereomeric products that could potentially be separated. For instance, reaction with a chiral carboxylic acid derivative would lead to a chiral amide at the N² position.

Alternatively, if a prochiral center is present in a derivative, a stereoselective reaction could be employed. For example, if a ketone were introduced at a side chain, its stereoselective reduction would yield a chiral alcohol. While direct stereoselective synthesis of the core is not applicable, the synthesis of chiral derivatives opens avenues for exploring stereospecific interactions with biological targets.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be envisioned.

One key strategy is the use of greener solvents or solvent-free reaction conditions. For example, a condensation reaction to form a related pyrimidine (B1678525) derivative has been successfully performed under solvent-free conditions at elevated temperatures. nih.gov This approach reduces volatile organic compound emissions and simplifies product work-up.

Another green approach is the use of recyclable catalysts. For instance, titanium dioxide nanowires have been employed as an effective and recyclable catalyst for the one-pot synthesis of pyrimidine derivatives. nih.gov Such heterogeneous catalysts can be easily recovered and reused, reducing waste and cost.

Furthermore, minimizing the number of synthetic steps through one-pot or tandem reactions is a cornerstone of green chemistry. A multi-component reaction, where several starting materials react in a single step to form a complex product, would be a highly efficient and atom-economical approach to synthesizing derivatives of this compound.

Table 3: Green Chemistry Strategies and Their Potential Application

| Green Chemistry Principle | Potential Application in Synthesis | Reference Analogy |

| Use of Safer Solvents/Solvent-free conditions | Performing condensation steps by heating neat reactants. | nih.gov |

| Use of Recyclable Catalysts | Employing solid-supported acid or base catalysts. | nih.gov |

| Atom Economy/One-Pot Reactions | Designing a multi-component reaction to assemble the core structure. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns. For 1-Hydroxy-6-iminopyridin-2-amine (C₅H₆N₂O), the calculated molecular weight is approximately 110.11 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 110.

The fragmentation of pyridine-N-oxide derivatives is well-documented and provides a basis for predicting the fragmentation pathways of this compound. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom. researchgate.net Studies on phenylazoxypyridine-N-oxides have shown that fragmentation often occurs adjacent to the N-O bond. cdnsciencepub.com Additionally, chemical reduction of the N-O function can sometimes occur within the ion source prior to ionization, complicating the spectra. cdnsciencepub.com

For aminopyridine structures, the fragmentation can involve the loss of HCN or cleavage of the amino group. The mass spectrum of 4-aminopyridine, for instance, is dominated by the molecular ion peak at m/z 94, indicating a relatively stable structure under EI conditions. massbank.eu

Based on these related compounds, the expected fragmentation pathways for this compound could include:

Loss of an oxygen atom: [M-16]⁺ at m/z 94.

Loss of a hydroxyl radical: [M-17]⁺ at m/z 93.

Cleavage involving the amino/imino groups: Loss of NH₂ or NH.

Ring cleavage: Producing smaller charged fragments.

Tandem mass spectrometry (MS/MS) would be invaluable for confirming these pathways and providing definitive structural information by analyzing the fragmentation of selected precursor ions. nih.govmdpi.comnih.gov

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Origin |

| 110 | [C₅H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 94 | [C₅H₆N₂]⁺ | Loss of Oxygen atom |

| 93 | [C₅H₅N₂]⁺ | Loss of Hydroxyl radical |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not available in the cited literature, extensive crystallographic data on related pyridine-N-oxide and aminopyridine derivatives allow for a detailed prediction of its structural features. researchgate.netacs.orgnih.gov

The core structure of this compound consists of a pyridine (B92270) ring. In the parent pyridine-N-oxide, the molecule is planar, and the N-O bond distance is approximately 1.34 Å. wikipedia.org The C-N-C angle within the ring is widened to about 124° compared to pyridine itself. wikipedia.org The introduction of the hydroxyl, imino, and amino substituents is expected to cause minor distortions in the ring geometry due to electronic and steric effects.

The compound can exist in different tautomeric forms, and X-ray crystallography would definitively establish which form is present in the solid state. The analysis would provide precise measurements of all bond lengths and angles. For example, the C-N bonds of the imino and amino groups would exhibit distinct lengths, and the position of the hydrogen on the N-oxide oxygen versus the imino nitrogen would be resolved. The structure and absolute configuration of chiral pyridine-N-oxide derivatives have been successfully determined using this method. acs.org

Table 2: Typical Bond Parameters in Pyridine-N-Oxide Derivatives

| Bond/Angle | Typical Value | Reference Compound |

| N-O Bond Length | 1.34 Å | Pyridine-N-oxide wikipedia.org |

| C-N-C Angle | ~124° | Pyridine-N-oxide wikipedia.org |

| C-C (aromatic) | 1.37 - 1.39 Å | Pyridine wikipedia.org |

| C-N (aromatic) | 1.34 - 1.35 Å | Pyridine wikipedia.org |

The solid-state architecture of this compound will be heavily influenced by intermolecular hydrogen bonding. The presence of N-H (from amino/imino groups) and O-H (from the N-oxide hydroxyl group) functionalities makes them excellent hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy provides insight into the electronic structure and energy levels of a molecule. UV-Vis absorption and luminescence (fluorescence and phosphorescence) are key techniques for studying ground and excited electronic states. researchgate.netnih.govacs.org

The electronic absorption spectrum of pyridine-N-oxide has been studied in detail, revealing a series of electronic transitions. nih.govresearchgate.net Its near-ultraviolet absorption is characterized by a transition around 295–365 nm. researchgate.net The introduction of amino and imino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands of this compound compared to the parent pyridine-N-oxide.

Theoretical calculations on pyridine-N-oxide have helped assign the observed spectra to specific transitions between molecular orbitals (e.g., π → π* and n → π*). nih.gov For the title compound, the UV-Vis spectrum would be a composite of transitions involving the π system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms. Solvatochromism, a shift in the absorption maximum with solvent polarity, is also expected, providing information about the change in dipole moment upon electronic excitation. Studies on related hydroxy-substituted pyridone derivatives have demonstrated significant solvatochromic effects. nih.gov

Following the absorption of light, the molecule is promoted to an excited electronic state. The subsequent processes, including fluorescence, phosphorescence, internal conversion, and intersystem crossing, are collectively known as excited-state dynamics. The photochemistry of N-oxides can be complex, involving potential rearrangements or deoxygenation upon irradiation. acs.org

Time-resolved spectroscopy techniques, such as femtosecond time-resolved photoelectron imaging, have been used to investigate the ultrafast decay dynamics of pyridine-N-oxide upon UV excitation. researchgate.net For this compound, fluorescence quenching experiments could be employed to study interactions with other molecules in solution. acs.org The luminescence quantum yield and lifetime are key parameters that quantify the efficiency of the emission process. In related lanthanide complexes, quantum yields have been precisely measured to understand energy transfer pathways. mdpi.com The study of how factors like solvent and protonation state affect the luminescence provides deep insight into the excited-state proton transfer and other dynamic processes. nih.gov

An exploration of the tautomeric and isomeric landscape of this compound reveals a complex interplay of structural forms driven by subtle energetic balances. This article delves into the distinct tautomeric equilibria present within the molecule, focusing on the keto-enol system of the N-hydroxy moiety and the imine-enamine system of the exocyclic nitrogen groups. The influence of substituents, solvent effects, and the potential for zwitterionic species are examined based on established principles and data from analogous heterocyclic systems.

Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of Ring and Side Chains

The distribution of electron density in 1-Hydroxy-6-iminopyridin-2-amine makes it susceptible to attack by both nucleophiles and electrophiles at various positions. The pyridine (B92270) ring itself is electron-deficient, a characteristic that is modulated by the attached functional groups.

The lone pair of electrons on the pyridine nitrogen (N1) makes it a potential nucleophilic center. However, its reactivity is tempered by the presence of the adjacent hydroxyl group. Protonation or alkylation at this nitrogen is a key area of study, as it can significantly alter the electronic properties of the entire molecule. The equilibrium between the N-hydroxy and the N-oxide tautomeric forms is also a critical factor in determining the outcome of reactions at this site.

The exocyclic imino group (-C=NH) at the 6-position is a significant contributor to the compound's reactivity. The imino nitrogen, with its lone pair, can act as a nucleophile, while the imino carbon is electrophilic and susceptible to nucleophilic attack. This duality allows for a range of addition and condensation reactions. The tautomeric equilibrium between the imino form and the amino form (pyridin-2-amine) is crucial and often dictates the reaction pathway.

Acid-Base Properties and Protonation Equilibria

The presence of multiple acidic and basic centers in this compound leads to complex protonation equilibria. The pyridine nitrogen, the imino nitrogen, and the amino nitrogen are all potential sites of protonation. The hydroxyl group is the primary acidic site. Understanding the pKa values associated with each of these groups is essential for predicting the predominant species at a given pH and for designing reaction conditions.

| Functional Group | Predicted pKa | Role |

| Pyridine Nitrogen (N1) | ~ 5-6 | Basic |

| Imino Nitrogen | ~ 8-9 | Basic |

| Amino Nitrogen | ~ 4-5 | Basic |

| Hydroxyl Group | ~ 10-11 | Acidic |

Note: These are estimated pKa values based on analogous structures and are subject to experimental verification.

Reaction Pathways and Intermediate Characterization

Investigating the reaction pathways of this compound involves the trapping and characterization of transient intermediates. Spectroscopic techniques such as NMR and IR, coupled with computational modeling, are employed to elucidate the mechanisms of its various transformations. The identification of key intermediates provides valuable insights into the sequence of bond-making and bond-breaking events.

The potential for this compound and its metal complexes to act as catalysts is an emerging area of interest. The multiple coordination sites offered by the nitrogen and oxygen atoms make it a versatile ligand for a variety of metal ions. Researchers are exploring its use in catalytic cycles for organic transformations, with a focus on understanding the role of the ligand in stabilizing catalytic intermediates and influencing the selectivity of the reaction. The ability of the ligand to participate in proton-coupled electron transfer events is a key aspect of these investigations.

Identification of Short-Lived Species

The study of short-lived species, such as radicals, carbocations, and nitrenes, is fundamental to understanding the reaction mechanisms of this compound. These transient intermediates, though fleeting, are often the key to deciphering the step-by-step process of a chemical transformation. Due to their high reactivity and brief existence, their detection and characterization require sophisticated analytical techniques, including flash photolysis, pulse radiolysis, and advanced spectroscopic methods like time-resolved spectroscopy.

In the context of this compound, the potential for the formation of various short-lived species is high. For instance, oxidation of the hydroxylamine (B1172632) or amino group could lead to the generation of radical cations or nitrenium ions. Conversely, the imine group could be a precursor to other reactive intermediates upon protonation or reaction with nucleophiles. While direct experimental evidence for specific short-lived species of this compound is not extensively documented in publicly available literature, theoretical and computational studies can provide valuable insights into their potential formation and stability.

| Potential Short-Lived Species | Precursor Functional Group | Method of Generation (Hypothetical) | Significance in Reaction Mechanism |

| Radical Cation | Amino/Hydroxylamine | Single-Electron Oxidation | Initiation of polymerization or radical-mediated cross-coupling reactions. |

| Nitrenium Ion | Hydroxylamine | Heterolytic Cleavage of N-O bond | Precursor to rearrangement products or electrophilic attack on aromatic systems. |

| Iminium Cation | Imine | Protonation or Lewis Acid Catalysis | Activation of the imine group for nucleophilic addition. |

| Pyridyl Nitrene | Azide (B81097) (if synthesized as precursor) | Photolysis or Thermolysis | Can undergo ring-expansion or insertion reactions. |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound, dictating the formation of specific isomers and stereoisomers. The substitution pattern on the pyridine ring inherently creates a non-symmetrical molecule, leading to preferences in the site of reaction.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, electrophilic aromatic substitution, for example, would be directed to specific positions on the pyridine ring based on the activating and deactivating effects of the existing substituents. The amino and hydroxylamino groups are strong activating groups and ortho-, para-directors, while the imino group is a deactivating group. The interplay of these electronic effects, along with steric hindrance, will determine the ultimate position of substitution.

Stereoselectivity , on the other hand, pertains to the preferential formation of one stereoisomer over another. For reactions involving the creation of new stereocenters, such as the reduction of the imine group or addition to it, the existing chirality of the molecule or the use of chiral reagents and catalysts can influence the stereochemical outcome.

Detailed experimental studies are required to fully map the regioselective and stereoselective preferences of this compound in various reactions. The table below outlines hypothetical regioselective outcomes for a common organic reaction.

| Reaction Type | Reagent | Predicted Major Regioisomer | Rationale |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Substitution at C3 or C5 | The amino and hydroxylamino groups strongly activate the ortho and para positions. The C4 position is para to the amino group and ortho to the hydroxylamino group, but may be sterically hindered. The C3 and C5 positions are ortho and para to the activating groups. |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Addition to the imine carbon | The imine carbon is the most electrophilic center and is susceptible to attack by nucleophiles. |

Coordination Chemistry of 1 Hydroxy 6 Iminopyridin 2 Amine As a Ligand

Binding Modes and Chelation Properties

The coordination behavior of 1-Hydroxy-6-iminopyridin-2-amine is dictated by its distinct functional groups, each capable of donating a lone pair of electrons to a metal center. The primary donor atoms are the pyridine (B92270) nitrogen, the imino nitrogen, and the hydroxyl oxygen, which can coordinate individually or simultaneously to form chelate rings.

Coordination of the pyridine ring nitrogen to a metal center is a fundamental aspect of pyridine-based ligands. wikipedia.org In ligands structurally related to this compound, such as 2-aminopyridine (B139424) derivatives, the endocyclic pyridine nitrogen is typically the primary site for metal coordination. pvpcollegepatoda.orgrsc.org This mode of binding is common across a wide range of transition metal complexes. wikipedia.org The donation from the sp2-hybridized nitrogen of the pyridine ring contributes significantly to the stability of the resulting metal complex. pvpcollegepatoda.org In the context of this compound, this N-donation is the initial step in the chelation process, positioning the other donor groups for subsequent coordination.

The exocyclic imino group (C=N) provides a second nitrogen donor site. Schiff base ligands, which contain the imine functional group, are well-known for their ability to form stable complexes with a wide array of metal ions. semanticscholar.orgnih.gov The nitrogen atom of the imine group readily coordinates to metal ions, a behavior seen in complexes derived from the condensation of 2,6-diaminopyridine (B39239) with aldehydes or ketones. cyberleninka.ru This coordination often leads to the formation of a five- or six-membered chelate ring when combined with donation from the pyridine nitrogen, enhancing the thermodynamic stability of the complex through the chelate effect. In infrared (IR) spectroscopy, the coordination of the imino nitrogen is typically confirmed by a shift in the C=N stretching frequency upon complexation. cyberleninka.ruorientjchem.org

The hydroxyl group attached to the pyridine nitrogen, which can be represented as a pyridine-N-oxide moiety, introduces a crucial oxygen donor site. Hydroxypyridinones (HOPOs) are a well-studied class of chelators that bind strongly to hard metal ions through two oxygen atoms. rsc.org Specifically, 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), a structural analogue of the ligand's core, is a cyclic hydroxamic acid that forms stable five-membered chelate rings with metal ions via its hydroxyl and carbonyl oxygens. nih.gov In this compound, the deprotonated hydroxyl oxygen acts as a strong donor, participating in chelation with an adjacent donor atom, such as the pyridine nitrogen or the imino nitrogen. This O-donation is particularly effective for stabilizing complexes with hard metal ions like Fe(III). rsc.orgresearchgate.net

The presence of three potential donor atoms (pyridine N, imino N, and hydroxyl O) allows this compound to function as a tridentate ligand. Ligands with multiple donor sites can form complex architectures with metal ions, leading to enhanced stability and unique geometric arrangements. kcl.ac.uk Depending on the metal ion's size, preferred coordination number, and electronic properties, the ligand can coordinate in various fashions. For instance, it can act as a tridentate N,N,O-donor, wrapping around a metal center to form two adjacent chelate rings. This mode of coordination is observed in related 2-(N-alkylcarboxamide)-6-iminopyridyl ligands, which can bind in a tridentate N,N,N or N,N,O fashion. researchgate.net The formation of such multi-ring systems significantly increases the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex.

Complexes of this compound with various transition metals can be synthesized and are expected to exhibit a range of geometries and properties. The general procedure involves mixing the ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a solvent like methanol (B129727) or ethanol, followed by refluxing the mixture. semanticscholar.orgorientjchem.org

Iron (Fe): Iron(II) and Iron(III) complexes are readily formed. Given the ligand's similarity to hydroxypyridinones, it is expected to have a high affinity for Fe(III). nih.govrsc.org Characterization of Fe(II) complexes often involves techniques like Mössbauer spectroscopy and magnetic susceptibility measurements to determine the spin state of the metal center. rsc.org

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes can be prepared. Co(II) complexes with related Schiff base ligands derived from aminopyridines have been synthesized and characterized, often exhibiting tetrahedral or octahedral geometries. semanticscholar.orgrsc.org

Nickel (Ni): Nickel(II) complexes are common and can adopt various geometries, including square planar, tetrahedral, or octahedral, depending on the ligand field. researchgate.net Synthesis often involves reacting the ligand with salts like NiCl₂·6H₂O. researchgate.net

Copper (Cu): Copper(II) complexes with aminopyridine-based Schiff bases are widely studied. semanticscholar.org They typically exhibit square planar or distorted octahedral geometries and can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com

Zinc (Zn): Zinc(II) complexes are expected to be diamagnetic and typically adopt a tetrahedral geometry. The synthesis is straightforward, often involving the reaction of the ligand with a zinc salt like ZnCl₂. researchgate.net

Platinum (Pt): Platinum(II) complexes with imine-based ligands are of interest for their potential applications. Synthesis usually involves reacting the ligand with a Pt(II) precursor, such as K₂PtCl₄ or a chloro-bridged dimer. chemrxiv.org The resulting complexes are typically square planar.

Rhodium (Rh): Rhodium(III) complexes can be synthesized, often resulting in stable, octahedral compounds. Synthesis may involve the use of rhodium precursors like [RhCl₃·3H₂O] or rhodium dimers. chemrxiv.org

Table 1: Summary of Expected Properties for Transition Metal Complexes of this compound

| Metal Ion | Typical Oxidation State | Expected Geometry | Characterization Highlights |

|---|---|---|---|

| Iron (Fe) | +2, +3 | Octahedral | High affinity for Fe(III); Mössbauer spectroscopy for spin-state determination. |

| Cobalt (Co) | +2, +3 | Tetrahedral or Octahedral | Magnetic susceptibility to confirm high-spin or low-spin Co(II). |

| Nickel (Ni) | +2 | Square Planar or Octahedral | Geometry is sensitive to ligand field; UV-Vis spectroscopy is informative. |

| Copper (Cu) | +2 | Distorted Octahedral / Square Planar | Often paramagnetic; EPR spectroscopy is a key characterization tool. |

| Zinc (Zn) | +2 | Tetrahedral | Diamagnetic; NMR spectroscopy is useful for structural analysis. |

| Platinum (Pt) | +2 | Square Planar | Diamagnetic; ¹⁹⁵Pt NMR can provide additional structural insights. |

| Rhodium (Rh) | +3 | Octahedral | Diamagnetic and kinetically inert; NMR is used for detailed characterization. |

Main Group Metal Complexes

There is no available information on the coordination of "this compound" with main group metals.

Geometric and Electronic Structure of Complexes

Without experimental or computational data, the preferred coordination geometries (octahedral, square planar, or tetrahedral) and the electronic properties, such as ligand field effects and spin states, of its metal complexes are unknown.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) involving this compound

There is no published research on the use of "this compound" as a building block for supramolecular structures or metal-organic frameworks.

Further research and publication in the field of coordination chemistry are required to provide the specific details requested for an in-depth article on the metal complexes of "this compound."

Computational and Theoretical Studies of 1 Hydroxy 6 Iminopyridin 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like 1-Hydroxy-6-iminopyridin-2-amine. These methods solve the electronic Schrödinger equation to provide insights into electron distribution, molecular geometry, and energy. wikipedia.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground state properties of molecular systems, offering a favorable balance between accuracy and computational cost. researchgate.net For aminopyridine derivatives, DFT methods are extensively used to determine optimized geometries, electronic structures, and other key characteristics. nih.govnih.gov

DFT calculations typically involve the use of a functional that approximates the exchange-correlation energy. A popular choice for organic molecules is the B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), to provide reliable predictions of molecular geometries and electronic properties. nih.govnih.govnih.govresearchgate.net These calculations can elucidate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine optimized geometrical parameters, which showed good agreement with experimental data. acs.org

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also readily obtained from DFT calculations. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Aminopyridine Analog Note: This table presents hypothetical data for this compound based on typical values found in related heterocyclic systems.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N(amine) | 1.36 Å |

| Bond Length | C6=N(imine) | 1.30 Å |

| Bond Length | C1-O(hydroxy) | 1.35 Å |

| Bond Angle | N(amine)-C2-C3 | 120.5° |

| Bond Angle | C5-C6=N(imine) | 123.0° |

| Dihedral Angle | H-N-C2-C3 | 0.0° (planar) or 180.0° (planar) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods can provide very high accuracy, especially for smaller molecules, and are often used to benchmark results from more approximate methods like DFT.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory. wikipedia.org While HF theory provides a basic description by considering the average effect of electron-electron repulsion, it often needs to be followed by post-Hartree-Fock methods to account for electron correlation more accurately. wikipedia.org For example, MP2 calculations have been used to investigate the structure and vibrational spectra of 2-amino-3-methylpyridine (B33374) and 2-amino-4-methylpyridine. nih.gov

For even greater accuracy, especially in the calculation of reaction energies and barriers, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed. wikipedia.org Although computationally demanding, these methods are considered the "gold standard" in quantum chemistry for many applications. wikipedia.org Studies on aminopyrimidines have utilized a range of ab initio methods, including MP2, MP4, and CCSD(T), to determine the barriers to internal rotation and inversion of the amino group. nih.gov

Modeling of Tautomeric Equilibria and Energy Landscapes

Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical aspect of the chemistry of many heterocyclic compounds, including those related to this compound. numberanalytics.comnumberanalytics.com This compound can potentially exist in several tautomeric forms, and computational modeling is essential for understanding their relative stabilities and the energy barriers for their interconversion.

Solvent Models and Environmental Influences

The surrounding environment, particularly the solvent, can significantly influence tautomeric equilibria. chemrxiv.orgmdpi.com Computational models can account for solvent effects either implicitly or explicitly. wikipedia.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.orgyoutube.comyoutube.com These models are computationally efficient and can often provide a good qualitative understanding of how a solvent's polarity affects the relative energies of tautomers. researchgate.net For example, a DFT study on 4-hydroxyquinoline (B1666331) derivatives used the PCM method to investigate tautomer stability in various solvents. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.org While computationally more expensive, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately predicting tautomeric preferences. mdpi.com In some cases, a hybrid approach that combines an explicit description of the first solvation shell with an implicit model for the bulk solvent is used.

Table 2: Hypothetical Relative Energies of Tautomers of a Hydroxy-Iminopyridine Analog in Different Environments Note: This table presents illustrative data. The actual values would depend on the specific tautomers and computational methods used.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| Tautomer A (Amine-Imine-Hydroxy) | 0.00 | 0.00 |

| Tautomer B (Amine-Amine-Keto) | +5.2 | +2.1 |

| Tautomer C (Imine-Imine-Keto) | +8.9 | +6.5 |

Transition State Characterization for Tautomeric Interconversion

To understand the dynamics of tautomerism, it is necessary to identify the transition state (TS) structures that connect the different tautomeric forms. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.

Computational chemists locate transition states using various algorithms and confirm their identity by performing a vibrational frequency analysis. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the transfer of a proton). nih.gov For instance, a study on the tautomerization of 2-aminopyridines calculated the transition state structure for the amine-imine proton transfer at the B3LYP/6-311++G(d,p) level of theory and confirmed it by the presence of a single imaginary frequency. nih.govnih.gov The activation energy for this process was calculated to be 44.81 kcal/mol. nih.govnih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural characterization of new compounds. nih.govnih.govresearchgate.net

DFT calculations are widely used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govacs.orgnih.gov For vibrational spectra, the calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov A study on novel pyridine (B92270) derivatives performed DFT calculations to optimize their molecular structures and then correlated these with experimental IR, 1H-NMR, and 13C-NMR data. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for calculating excited-state properties and predicting UV-Vis spectra. nih.govnih.gov These calculations can provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which can be compared with experimental measurements to confirm the structure of the compound. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for a Substituted Pyridine Analog Note: This is a representative table. The specific values are illustrative.

| Spectroscopic Data | Predicted (DFT) | Experimental |

| Key IR Frequency (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR Chemical Shift (Amine-H) | 5.8 ppm | 5.6 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 160.2 ppm | 159.8 ppm |

| UV-Vis λmax (in Ethanol) | 310 nm | 315 nm |

NMR Chemical Shift Calculation

Computational methods are frequently employed to predict the NMR chemical shifts of protons (¹H) and carbon-13 (¹³C), which are fundamental for molecular structure elucidation. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated.

The predicted chemical shifts are then compared against a standard reference, such as tetramethylsilane (B1202638) (TMS), to provide values that can be correlated with experimental data. These calculations are sensitive to the level of theory, basis set, and the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). Discrepancies between calculated and experimental shifts can often provide insights into specific structural features or intermolecular interactions in solution.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative of typical computational output and is not based on published experimental data for this specific compound.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (N-H, amine) | 5.8 | C2 (C-NH₂) | 158.2 |

| H (N-H, imine) | 8.2 | C3 | 110.5 |

| H3 | 6.5 | C4 | 130.1 |

| H4 | 7.1 | C5 | 108.9 |

| H5 | 6.3 | C6 (C=NH) | 162.4 |

Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These calculations not only predict the positions of absorption bands but also help in the assignment of these bands to specific molecular motions, such as stretching, bending, or torsional vibrations of the functional groups in this compound.

Electronic Excitation Energy and Absorption Spectra

The electronic properties and UV-Vis absorption spectrum of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide insights into the nature of the molecular orbitals involved in these transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems and heteroaromatic compounds.

By calculating the excitation energies and the corresponding oscillator strengths, a theoretical UV-Vis spectrum can be constructed. This allows for the prediction of the maximum absorption wavelengths (λmax). Such studies are vital for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for mapping out the potential reaction pathways of this compound. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the energetic profiles of different mechanistic routes.

Transition State Search and Energy Barrier Determination

A key aspect of studying reaction mechanisms is the location of transition states, which are the energy maxima along a reaction coordinate. Various algorithms are used to search for these saddle points on the potential energy surface. Once a transition state is located and confirmed by frequency analysis (which should yield a single imaginary frequency), its energy can be calculated.

The difference in energy between the reactants and the transition state defines the activation energy barrier. This barrier is a critical parameter that determines the rate of a chemical reaction. For reactions involving this compound, such as tautomerization or reactions with other molecules, these calculations can predict the feasibility and kinetics of the process.

Elucidation of Regio- and Stereo-Control Elements

In reactions where multiple products can be formed, computational studies can elucidate the factors that control regioselectivity and stereoselectivity. By comparing the activation energy barriers for the different pathways leading to various regioisomers or stereoisomers, the favored product can be predicted.

For this compound, which possesses multiple reactive sites, computational analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide qualitative insights into its reactivity. Quantitative analysis of the energy barriers for competing reaction channels offers a more definitive prediction of the reaction outcome.

Non-Covalent Interactions and Intermolecular Forces

The structure and properties of this compound in the condensed phase are significantly influenced by non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-stacking interactions. Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these forces.

These analyses can identify the specific atoms involved in hydrogen bonds (e.g., between the hydroxyl and amine groups of neighboring molecules) and map the regions of weak intermolecular interactions. Understanding these forces is crucial for predicting the crystal packing of the molecule and for explaining its physical properties, such as its melting point and solubility.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and sustainable methods for the synthesis of 1-Hydroxy-6-iminopyridin-2-amine is a primary research objective. Drawing inspiration from the synthesis of related aminopyridine N-oxides and other heterocyclic compounds, several strategies can be envisioned. nih.govorganic-chemistry.org A key approach could involve the oxidation of a corresponding aminopyridine precursor. The use of green oxidants, such as hydrogen peroxide with a titanium silicalite catalyst in a continuous flow reactor, could offer a safer and more efficient alternative to traditional methods. organic-chemistry.org

Another promising avenue is the multi-component, one-pot synthesis, which has been successfully employed for various 2-aminopyridine (B139424) derivatives. nih.gov This approach, which minimizes waste by combining several reaction steps without isolating intermediates, could provide a direct and atom-economical route to the target molecule and its analogs. Researchers could explore the condensation of readily available starting materials under solvent-free conditions or in environmentally benign solvents.

| Synthetic Approach | Key Features | Potential Advantages |

| Oxidation of Aminopyridine Precursor | Utilization of green oxidants and catalysts. | Enhanced safety, efficiency, and sustainability. |

| Multi-component Synthesis | One-pot reaction of multiple starting materials. | Atom economy, reduced waste, and operational simplicity. |

| Flow Chemistry | Continuous processing in microreactors. | Precise control over reaction parameters and improved safety. |

Advanced Characterization Techniques for Dynamic Processes

The structure of this compound suggests the likelihood of interesting dynamic processes, such as tautomerism. The molecule could exist in equilibrium between the depicted imino-hydroxy form and an amino-oxo form, a phenomenon well-documented in substituted 2-hydroxypyridines. researchgate.net The position of this equilibrium can be significantly influenced by the solvent, temperature, and pH.

Advanced spectroscopic techniques will be crucial for elucidating these dynamic processes. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the thermodynamics of the tautomeric equilibrium. researchgate.net Furthermore, sophisticated techniques like 2D NMR (COSY, HSQC, HMBC) will be essential for unambiguous assignment of the protons and carbons in each tautomer. The application of these advanced characterization methods will be fundamental to understanding the structure-property relationships of this compound.

Design of Next-Generation Ligands and Catalysts

The presence of multiple nitrogen and oxygen donor atoms in this compound makes it a highly promising candidate for the development of novel ligands in coordination chemistry and catalysis. The iminopyridine moiety is a well-established pharmacophore in the design of catalysts, particularly for iron-based systems used in sustainable chemical transformations. acs.org

Future research should focus on the synthesis of metal complexes of this compound with various transition metals. The electronic properties of the ligand can be fine-tuned by introducing different substituents on the pyridine (B92270) ring, thereby influencing the catalytic activity of the resulting metal complexes. These novel catalysts could find applications in a wide range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The development of such catalysts aligns with the growing demand for efficient and selective catalytic systems for green chemistry.

| Metal Complex | Potential Catalytic Application | Rationale |

| Iron(II) Complex | Oxidation of alcohols, C-H activation | Abundant and non-toxic metal, iminopyridine ligands are effective for iron catalysis. acs.org |

| Copper(I/II) Complex | Atom Transfer Radical Polymerization (ATRP) | Well-defined initiation and propagation steps. |

| Palladium(II) Complex | Cross-coupling reactions (e.g., Suzuki, Heck) | Versatile catalyst for C-C bond formation. |

Theoretical Prediction of Untapped Reactivity

Computational chemistry offers a powerful tool to predict the reactivity and properties of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the possible tautomers and to predict their spectroscopic signatures (NMR, IR, UV-Vis). researchgate.net

Furthermore, computational modeling can be used to explore the potential reaction pathways for the synthesis of the compound and to predict its reactivity in various chemical transformations. For instance, molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, providing insights into its electrophilic and nucleophilic sites. This predictive power can guide the rational design of experiments, saving time and resources.

Interdisciplinary Studies at the Interface of Organic, Inorganic, and Computational Chemistry

The full potential of this compound can be best realized through a collaborative, interdisciplinary approach. The synthesis of the molecule and its derivatives falls within the realm of organic chemistry. The study of its coordination to metals and the catalytic applications of the resulting complexes is a focus of inorganic chemistry. Computational chemistry provides the theoretical framework to understand and predict the behavior of these systems.

Future research should foster collaborations between these disciplines to create a synergistic research program. For example, computational chemists could model the binding of the ligand to different metals, guiding synthetic inorganic chemists in the preparation of the most promising catalysts. The catalytic activity of these complexes would then be evaluated by organic chemists, with the results feeding back into the computational models for further refinement. This integrated approach will be essential for unlocking the full potential of this promising, yet understudied, chemical entity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Hydroxy-6-iminopyridin-2-amine, and how can purity be maximized?

Answer :

- Synthesis Optimization :

- Purity Validation :

Q. How can the structure of this compound be confirmed experimentally?

Answer :

- Spectroscopic Techniques :

- Advanced Characterization :

Advanced Research Questions

Q. What mechanistic insights explain the tautomeric behavior of this compound in different solvents?

Answer :

- Solvent-Dependent Tautomerism :

- Polar aprotic solvents (e.g., DMSO) stabilize the imine form due to strong hydrogen-bond acceptance, while protic solvents (e.g., methanol) favor the keto-amine tautomer .

- Computational studies (DFT/B3LYP/6-31G*) predict energy differences (<5 kcal/mol) between tautomers, validated via NMR chemical shifts .

Q. How does this compound participate in coordination chemistry, and what are its ligand properties?

Answer :

- Metal Coordination :

- Acts as a bidentate ligand via the imine nitrogen and hydroxyl oxygen.

- Reactivity with transition metals (e.g., Cu²⁺, Fe³⁺) forms complexes characterized by UV-Vis (d-d transitions at 400–600 nm) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V) .

- Stability Studies :

Q. How can contradictory spectral data for this compound derivatives be resolved?

Answer :

- Data Reconciliation Strategies :

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer :

- In Silico Modeling :

- Experimental Validation :

- Kinetic studies (UV-Vis monitoring at 300 nm) confirm rate constants (k = 0.05–0.1 M⁻¹s⁻¹) in DMF at 50°C .

Q. Methodological Tables

Q. Critical Analysis of Contradictions

- Spectral Assignments : Discrepancies in NMR δ values (e.g., 7.2 ppm vs. 7.5 ppm for C-5 proton) may arise from tautomerism or paramagnetic impurities. Standardize solvent and temperature conditions .

- Reaction Yields : Reported yields (70–90%) vary due to competing hydrolysis of the imine group. Optimize anhydrous conditions and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.